11-benzyl-5-propylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
7-benzyl-2-(propylsulfanyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of thienopyrimidines, which are known for their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-2-(propylsulfanyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions. One common method includes the cyclization of appropriate thieno[2,3-d]pyrimidine precursors under specific conditions. For instance, the use of Pd(dppf)Cl₂-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-2-(propylsulfanyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-benzyl-2-(propylsulfanyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Its potential antitumor and antimicrobial activities are being explored for therapeutic applications.
Industry: The compound’s unique structure makes it useful in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-benzyl-2-(propylsulfanyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as EGFR. By binding to the active site of EGFR, it inhibits the receptor’s activity, which can lead to the suppression of cancer cell proliferation . The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar core structure and have shown antimicrobial activity.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: These derivatives have been studied for their antitumor activities and serve as potential EGFR inhibitors.
Uniqueness
What sets 7-benzyl-2-(propylsulfanyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its potential as an EGFR inhibitor and its diverse chemical reactivity make it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H21N3OS2 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
11-benzyl-5-propylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C19H21N3OS2/c1-2-10-24-19-20-17(23)16-14-8-9-22(11-13-6-4-3-5-7-13)12-15(14)25-18(16)21-19/h3-7H,2,8-12H2,1H3,(H,20,21,23) |
InChI Key |
JHOSKAMSXCVRBY-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N1 |
Canonical SMILES |
CCCSC1=NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N1 |
Origin of Product |
United States |
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